Compound Description: This compound is a benzimidazole-5-carboxylate derivative. The crystal structure of this compound, including its two independent benzimidazole-5-carboxylate molecules and two water molecules, is described in the paper. []
Compound Description: This compound, known as AP24534, is a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. []
Compound Description: DPC 333 is a potent inhibitor of tissue necrosis factor α–converting enzyme (TACE). Studies have investigated its role in rodents, particularly focusing on the intestine's role in its elimination. [, ]
Compound Description: This compound, GR-55562, and its O-methylated analogs have been investigated for their binding affinity at cloned h5-HT1D, h5-HT1D, and h5-HT1A receptors. Functional activity was determined at the h5-HT1B receptor using a [35S]GTP gamma S binding assay. []
Compound Description: FMPD is a potential novel antipsychotic drug candidate with high affinity for dopamine D2 (Ki = 6.3 nM), 5-HT2A (Ki = 7.3 nM), and 5-HT6 (Ki = 8.0 nM) human recombinant receptors. []
Relevance: Though both FMPD and N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide target the central nervous system, they belong to different chemical classes and lack significant structural similarities. FMPD's structure centers around a benzo[f]azulene core with a piperazine ring and a fluorine atom, differing significantly from the benzamide core and pyrrolidine ring found in N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. []
Compound Description: This compound, specifically its crystalline β-form methanesulfonate salt, is highlighted for its use in pharmaceutical compositions for treating or diagnosing oncological diseases. []
Compound Description: This compound series, specifically those containing N-benzylpyrazole or N-methylpyrazole moieties, have shown significant nematicidal activity against Ditylenchus myceliophagus and Caenorhabdites elegans. Additionally, they exhibited promising antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungal organisms. []
Relevance: The Bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2(aryl)-tetrahydro-2H-pyrazolo[3,4-d]thiazol-5-yl]phenyl]methanes are not structurally related to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, as they belong to distinct chemical classes and lack a shared core structure. These compounds focus on pyrazolo[3,4-d]thiazole scaffolds, while N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide features a benzamide core and a pyrrolidine ring. []
Compound Description: This group of compounds, particularly 2‐[(1‐{4‐[2‐(6,7‐dimethoxy‐3,4‐dihydroisoquinolin‐2(1H)‐yl)ethyl]phenyl}‐1H‐1,2,3‐triazol‐4‐yl)methoxy]‐N‐(p‐tolyl)benzamide (compound 7 h), has been identified as potent modulators of P-glycoprotein (P-gp)‐mediated multidrug resistance (MDR) with potential applications in cancer chemotherapy. []
Relevance: The 6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinoline derivatives are not structurally related to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, as they belong to distinct chemical classes and lack a shared core structure. These compounds center on a tetrahydroisoquinoline scaffold with a triazole ring, while N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide features a benzamide core and a pyrrolidine ring. []
Compound Description: This compound acts as a ligand in the synthesis of cyclopalladated complexes, which have shown potential as antimicrobial agents. []
Compound Description: DS2OMe is a potential PET radioligand for visualizing δ-containing GABAA receptors. Its radiolabeled form, [11C]DS2OMe, has been evaluated in domestic pigs. [, ]
Compound Description: This compound shows promise as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2), making it a potential target for anti-inflammatory drug discovery. []
N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide and Its Derivatives
Compound Description: This set of benzimidazole derivatives, synthesized and characterized for their potential anti-inflammatory activity, includes compounds like 1-(1H-benzimidazol-2-yl)-(3-hydrazinylphenyl)ethanone, N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide N-(3-nitrophenyl)acetamide, N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide N-(2-nitrophenyl)acetamide, and N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide-N-phenylacetamide. []
Compound Description: This compound is notable for its unique photochemical reactivity, undergoing a fully selective intramolecular ortho photocycloaddition reaction. []
Relevance: This compound is not structurally related to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. It features a thymine moiety linked to a butene chain, with a methoxyphenoxy group attached, while N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide has a benzamide core and a pyrrolidine ring. []
Compound Description: This compound is a 2-indolinone derivative that exists as a mono-ethane sulfonate salt. It is mentioned in the context of pharmaceutical compositions. []
Relevance: This 2-indolinone derivative is not structurally related to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, as they belong to distinct chemical classes and lack a shared core structure. This compound features an indolinone core with a methylpiperazine moiety, while N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide features a benzamide core and a pyrrolidine ring. []
Compound Description: This group of compounds represents a series of novel azetidinone derivatives synthesized using ultrasound-assisted methods. These compounds exhibit potential anti-tubercular activity against Mycobacterium tuberculosis (MTB). [, ]
1-(1-((5-Nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)-3-(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas and N-(1-((5-Nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)morpholine/piperidine/4-methylpiperazinecarboxamides
Compound Description: These two series of compounds, synthesized from a common synthon, involve modifications around a [, , ]dioxaphosphepino[5,6-c]pyrazole scaffold and are explored for their antimicrobial activity. []
Relevance: These compounds are not structurally related to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. They are based on a [, , ]dioxaphosphepino[5,6-c]pyrazole core with various urea and carboxamide substituents, while N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide features a benzamide core and a pyrrolidine ring. []
Compound Description: MK-0767, a thiazolidinedione-containing peroxisome proliferator-activated receptor α/γ agonist, is notable for its metabolism involving cytochrome P450, methyltransferases, flavin monooxygenases, and esterases. [, ]
N-(2-Chloro-phenyl-carbamothioyl)-4-fluoro-benzamide and N-(4-Bromo-phenyl-carbamothioyl)-4-fluoro-benzamide
Compound Description: These compounds are structurally similar benzamide derivatives with variations in halogen substitutions on their phenyl rings. Their crystal structures and Hirshfeld surface analyses have been reported. []
Relevance: These compounds, while also containing a benzamide core, differ significantly from N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide in their overall structure. The presence of a thiourea moiety linking the two phenyl rings, along with the halogen substitutions (chloro and bromo), makes them distinct from N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, which features a methoxy group and a 2-oxopyrrolidine ring on its phenyl ring. []
H16 and H18
Compound Description: These are two novel hole transport materials (HTMs) featuring dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivatives. They show promise in perovskite solar cells. H16, in particular, exhibits a high power conversion efficiency (PCE) of 18.16%. []
Relevance: These compounds are not structurally related to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. H16 and H18 are based on a dithieno[3,2-b:2′,3′-d]pyrrole core and are designed for their electronic properties in solar cell applications, while N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide features a benzamide core and a pyrrolidine ring for potential pharmaceutical applications. []
N-(2,3-Difluorophenyl)-2-[4-({7-methoxy-5-[(2R)-piperidin-2-ylmethoxy]quinazolin-4-yl}amino)-1H-pyrazol-1-yl]acetamide and N-(2,3-Difluorophenyl)-2-[4-({7-ethoxy-5-[(2R)-piperidin-2-ylmethoxy]quinazolin-4-yl}amino)-1H-pyrazol-1-yl]acetamide
Compound Description: These compounds are part of a patent describing their use in treating diseases, particularly proliferative diseases like cancer. []
Relevance: These compounds, while structurally complex, are not directly comparable to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. They are based on a quinazoline core with a piperidine ring and a pyrazole ring, differing significantly from the benzamide core and pyrrolidine ring found in N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. []
Compound Description: [3H]WC-10 serves as a selective radioligand for dopamine D3 receptors and has been used in in vitro studies to characterize these receptors. []
Compound Description: Nilotinib, specifically its amorphous form or pharmaceutically acceptable salts, is a key component in developing modified-release pharmaceutical compositions. The use of organic acids for solubilizing nilotinib aims to enhance its bioavailability and mitigate the food effect. [, , , ]
Compound Description: This compound series comprises novel derivatives synthesized by reacting 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with various substituted halo compounds. []
Relevance: These chromen-2-one derivatives are not structurally related to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. They feature a chromen-2-one core with a piperazine ring, differing significantly from the benzamide core and pyrrolidine ring found in N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. []
N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamides
Compound Description: This group of compounds has been investigated for their potential as potent and selective dopamine D(3) receptor ligands, with some showing promise as candidates for positron emission tomography (PET). []
Compound Description: This compound is a dihydroquinoline derivative characterized by its crystal structure, which exists as a mixed crystal with both bromo and chloro substituents. []
Relevance: This compound is not structurally related to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. It features a dihydroquinoline core with a methoxy group and a phenyl methanol substituent, while N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide has a benzamide core and a pyrrolidine ring. []
Compound Description: This compound is a naphthol derivative synthesized and characterized as part of a study exploring new synthetic methodologies. []
Relevance: This compound shares a benzamide core with N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, but their overall structures differ significantly. The presence of a naphthalene ring system and a dinitro substitution on the benzamide ring distinguishes it from N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. []
Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. A UPLC-QDa method was developed to quantify this impurity at trace levels. []
Relevance: This compound, while structurally complex, is not directly comparable to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. It is characterized by an indole ring system linked to a pyrimidine ring, which is further attached to a substituted phenyl ring. This structure differs significantly from the benzamide core and pyrrolidine ring found in N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. []
Compound Description: This compound is a benzamide derivative designed as a potent and selective histone deacetylase (HDAC) inhibitor. It shows promise as an oral anticancer drug candidate with a favorable pharmacokinetic profile. []
Compound Description: This series of compounds, derived from phenolic aldehydes, were synthesized and evaluated for their anticancer and antimicrobial activities. []
Relevance: These compounds are not structurally related to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. They feature a thiadiazole core with a thiazolidinone ring, differing significantly from the benzamide core and pyrrolidine ring found in N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. []
Compound Description: PHA739358, also known as Danusertib, is an antitumor agent. A novel synthetic method for this compound is described, utilizing glycine as a starting material. []
N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and Their Derivatives
Compound Description: This group of compounds, synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides, has been studied for its potential biological activity, particularly its bactericidal and fungicidal properties. [, ]
Relevance: These compounds are not structurally related to N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. They are characterized by a cyclohexadienone ring with a sulfonyl imine linkage, differing significantly from the benzamide core and pyrrolidine ring found in N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.